molecular formula C19H16N2O2S B2523736 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide CAS No. 391221-30-0

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide

Cat. No.: B2523736
CAS No.: 391221-30-0
M. Wt: 336.41
InChI Key: HFALOGCIMNDJED-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide is a thiazole-based compound featuring a 5-acetyl-4-phenyl-substituted thiazole core linked to a 2-methylbenzamide group. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The acetyl group at position 5 and the phenyl group at position 4 on the thiazole ring, combined with the 2-methylbenzamide moiety, likely influence its electronic, steric, and solubility profiles, making it a candidate for further biological evaluation.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-8-6-7-11-15(12)18(23)21-19-20-16(17(24-19)13(2)22)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFALOGCIMNDJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide typically involves multi-step reactions. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-acetyl-4-phenyl-1,3-thiazole-2-amine under appropriate conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzamide moiety.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide belongs to the thiazole family and features a heterocyclic structure that includes both sulfur and nitrogen atoms. The compound's molecular formula is C14H14N2O2SC_{14}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 274.34 g/mol . Its unique substitution pattern on the thiazole ring contributes to its distinct chemical reactivity and biological properties.

1. Enzyme Inhibition

Research indicates that this compound exhibits potential enzyme inhibition properties. It can effectively bind to active sites of specific enzymes, disrupting their function and inhibiting enzymatic activity. This characteristic positions it as a candidate for further exploration in drug design.

2. Antibacterial Properties

The compound has been investigated for its antibacterial activity. Studies have shown that derivatives of thiazole compounds often exhibit varying degrees of antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, structural modifications can enhance potency against pathogens like Escherichia coli and Staphylococcus aureus, suggesting that this compound could be explored as a lead compound in developing new antibiotics .

Case Study 1: Antibacterial Activity Assessment

A study evaluated various thiazole derivatives, including this compound, against clinical strains of bacteria. The results indicated that modifications to the phenyl moiety significantly influenced antibacterial potency. The compound demonstrated a notable zone of inhibition against E. coli, suggesting its potential as a therapeutic agent .

Case Study 2: Enzyme Interaction Studies

Investigations into the interaction of this compound with specific enzymes revealed that it could inhibit enzyme activity through competitive binding mechanisms. This finding supports its application in drug development targeting enzyme-related diseases.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors on cancer cells, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Moiety

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide
  • Structure : Differs by a fluorine atom at the benzamide’s ortho position instead of methyl.
  • Properties :
    • Molecular weight: 340.4 g/mol vs. target compound’s ~335.4 g/mol (estimated).
    • LogP (XLogP3): 3.9, suggesting moderate lipophilicity .
  • Implications : The electron-withdrawing fluorine may enhance metabolic stability but reduce solubility compared to the methyl group.
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
  • Structure : Methoxy group at benzamide’s para position; thiazole substituted with 4-methylphenyl and phenyl groups.
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
  • Structure : Nitro group at benzamide’s ortho position; thiazole substituted with 4-methylbenzyl.
  • Implications : The nitro group’s strong electron-withdrawing effect may enhance reactivity but introduce toxicity concerns .

Substituent Variations on the Thiazole Ring

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide
  • Structure : Nitro group at thiazole’s position 5; benzamide with trifluoromethyl.
  • Crystal Structure: Exhibits intermolecular N–H···N hydrogen bonding, forming 1D chains.
  • Biological Activity : Demonstrated anti-parasitic activity, suggesting nitro-substituted thiazoles may target enzymes like PFOR .
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
  • Structure : Hydroxy and methoxy groups on the phenyl ring attached to thiazole.
  • Biological Activity: Acts as a non-selective COX-1/COX-2 inhibitor (IC50 ~9–11 mM), highlighting the role of polar substituents in enzyme binding .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide is a synthetic compound belonging to the thiazole family, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 314.4 g/mol. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving cyclization of α-haloketones with thioamides.
  • Coupling with Benzamide : The acetylated thiazole is coupled with 2-methylbenzamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane.

This synthetic pathway allows for the production of high-purity compounds suitable for biological testing.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Research indicates that this compound has potential anticancer properties. It has been evaluated against several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The thiazole core may interact with specific molecular targets involved in cancer cell signaling pathways, leading to cell cycle arrest and programmed cell death.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or those crucial for cancer cell metabolism.
  • Receptor Binding : Its structural features allow it to bind to specific receptors on cancer cells, modulating their activity and promoting apoptosis .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against E. coli and S. aureus; effective at low concentrations .
Anticancer Effects Induced apoptosis in various cancer cell lines; inhibited proliferation through modulation of signaling pathways .
Mechanistic Insights Molecular docking studies revealed binding interactions with key enzymes involved in cancer metabolism .

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